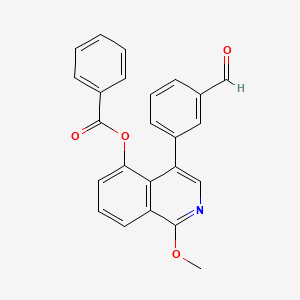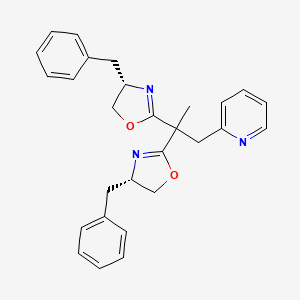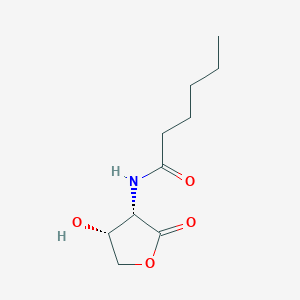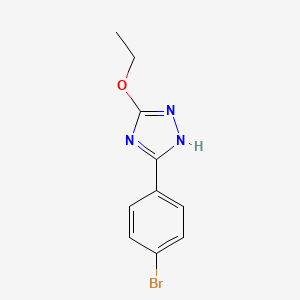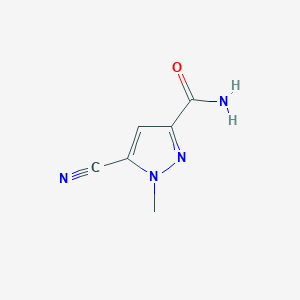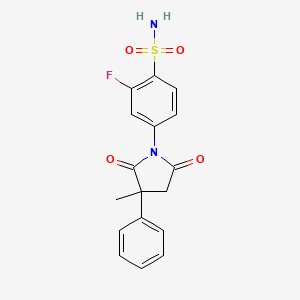
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of the Phenylthio Group: This step may involve the use of thiophenol and suitable reagents to introduce the phenylthio group at the desired position.
Formation of the Methylene Bridge: This can be accomplished through condensation reactions using aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoxazole ring or the phenylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the isoxazole ring or the phenylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Various halogenating agents, acids, or bases can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the isoxazole ring.
科学研究应用
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of (E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
Phenylthio-substituted Isoxazoles: Compounds with similar structures but different substituents.
Methylene-bridged Isoxazoles: Compounds with similar methylene bridges but different substituents.
Uniqueness
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is unique due to its specific combination of a phenylthio group and a methylene bridge, which may impart distinct chemical and biological properties compared to other isoxazole derivatives.
属性
分子式 |
C11H9NO2S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC 名称 |
(4E)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2S/c1-8-10(11(13)14-12-8)7-15-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ |
InChI 键 |
MBPZOLZNUIHAKW-JXMROGBWSA-N |
手性 SMILES |
CC\1=NOC(=O)/C1=C/SC2=CC=CC=C2 |
规范 SMILES |
CC1=NOC(=O)C1=CSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


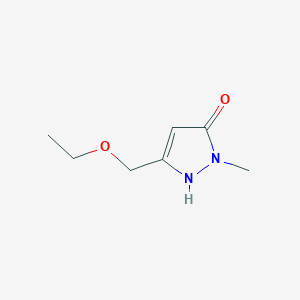

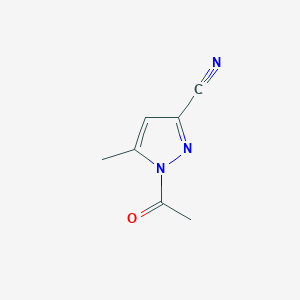
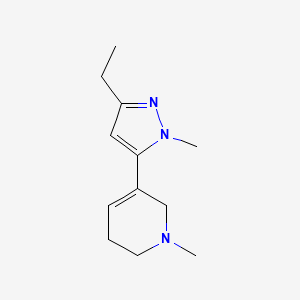
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)
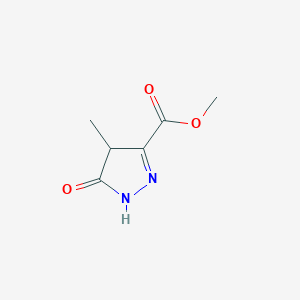
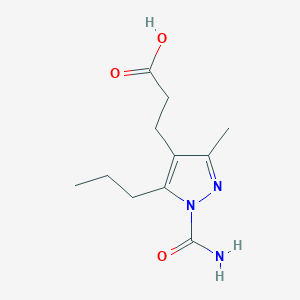
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
